molecular formula C11H24N2O2S B2538813 N-[(1-methylpiperidin-4-yl)methyl]butane-1-sulfonamide CAS No. 1210511-41-3

N-[(1-methylpiperidin-4-yl)methyl]butane-1-sulfonamide

Cat. No.: B2538813
CAS No.: 1210511-41-3
M. Wt: 248.39
InChI Key: HOTXCIBMBMFOBD-UHFFFAOYSA-N
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Description

N-[(1-methylpiperidin-4-yl)methyl]butane-1-sulfonamide is a chemical compound with the molecular formula C11H24N2O2S It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methylpiperidin-4-yl)methyl]butane-1-sulfonamide typically involves the reaction of 1-methylpiperidine with butane-1-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(1-methylpiperidin-4-yl)methyl]butane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(1-methylpiperidin-4-yl)methyl]butane-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1-methylpiperidin-4-yl)methyl]butane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-methylpiperidin-4-yl)methyl]butane-1-sulfonamide is unique due to its specific combination of a piperidine ring and a sulfonamide group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

N-[(1-methylpiperidin-4-yl)methyl]butane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O2S/c1-3-4-9-16(14,15)12-10-11-5-7-13(2)8-6-11/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTXCIBMBMFOBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NCC1CCN(CC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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